

A Technical Guide to the Preclinical Pharmacology of Vonafexor

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Compound of Interest

Compound Name: Vonafexor

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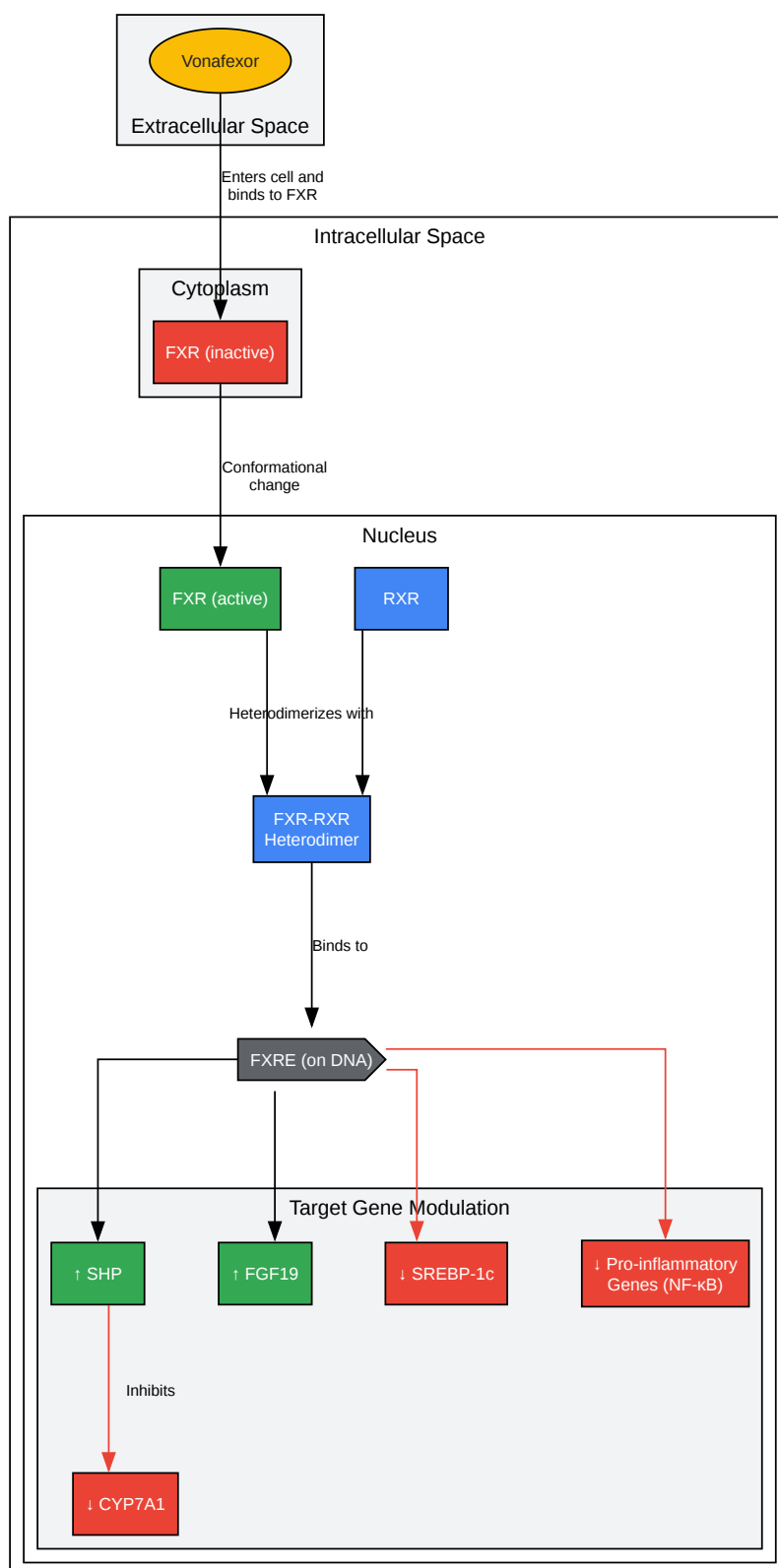
Introduction

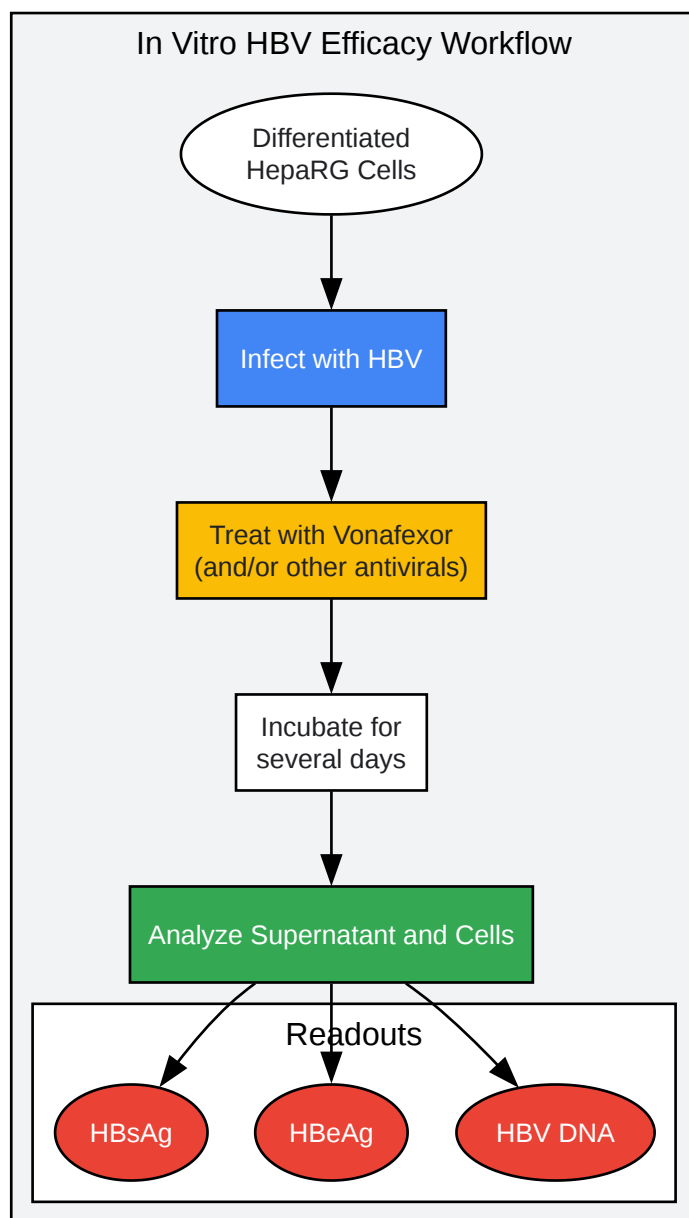
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under clinical investigation for a range of metabolic and fibrotic diseases.[1][2] As a highly selective FXR agonist, **Vonafexor** demonstrates a distinct mechanism of action, activating a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of **Vonafexor**, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Selective FXR Agonism

Vonafexor functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys.[1][4] Unlike natural bile acids, **Vonafexor** is a non-steroidal agonist, which may offer a different safety and efficacy profile.[5] Upon binding to FXR, **Vonafexor** induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] **Vonafexor** exhibits high selectivity for FXR over other nuclear receptors and does not show activity on the TGR5 bile acid receptor.[1]

Signaling Pathway of Vonafexor-Mediated FXR Activation





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